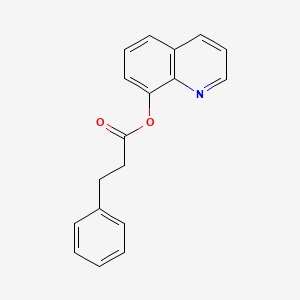

Quinolin-8-yl 3-phenylpropanoate

CAS No.:

Cat. No.: VC19952788

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO2 |

|---|---|

| Molecular Weight | 277.3 g/mol |

| IUPAC Name | quinolin-8-yl 3-phenylpropanoate |

| Standard InChI | InChI=1S/C18H15NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H,11-12H2 |

| Standard InChI Key | YCAGPCSCEPUAMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)OC2=CC=CC3=C2N=CC=C3 |

Introduction

Chemical Identity and Structural Features

Quinolin-8-yl 3-phenylpropanoate (IUPAC name: quinolin-8-yl 3-phenylpropanoate) consists of a quinoline scaffold substituted at the 8-position with an ester group derived from 3-phenylpropanoic acid. The quinoline moiety provides a rigid aromatic framework, while the ester linkage introduces functional versatility. The nitrogen atom in the quinoline ring acts as a directing group, facilitating coordination to transition metals during synthesis .

Structural Formula

-

Molecular weight: 277.32 g/mol

-

Key functional groups:

-

Quinoline aromatic system

-

Ester linkage (-COO-)

-

3-Phenylpropanoate side chain

-

Synthesis and Reaction Optimization

The synthesis of quinolin-8-yl 3-phenylpropanoate follows a copper-catalyzed oxidative esterification protocol, as detailed in analogous reactions .

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Substrate | 8-Hydroxyquinoline (1.0 equiv) |

| Aldehyde | 3-Phenylpropanal (1.2 equiv) |

| Catalyst | Cu(OAc) (10 mol%) |

| Oxidant | 70% TBHP (3.0 equiv) |

| Solvent | DMSO |

| Temperature | 90°C |

| Reaction time | 10 hours |

| Yield | 65–71% (based on analogous substrates) |

The reaction demonstrates broad substrate tolerance, with electron-donating and withdrawing groups on the aldehyde component minimally affecting efficiency .

Substrate Scope and Limitations

-

Effective substrates:

-

Aliphatic and aromatic aldehydes

-

Electron-rich 8-hydroxyquinoline derivatives

-

-

Ineffective substrates:

Spectroscopic Characterization

Data for quinolin-8-yl 3-phenylpropanoate are inferred from structurally analogous esters reported in the literature .

1^11H NMR Analysis

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.41–7.30 | Multiplet | 4H | Quinoline C5–C7 protons |

| 7.29–7.22 | Multiplet | 5H | Phenyl group protons |

| 3.05 | Triplet | 2H | CH adjacent to COO |

| 2.85 | Triplet | 2H | CH adjacent to Ph |

HRMS Data

-

Observed: [M + Na] = 300.1231

-

Calculated for CHNONa: 300.1236

Mechanistic Pathway

The reaction proceeds via a radical-mediated mechanism (Scheme 1) :

-

Oxidant activation: TBHP generates tert-butoxyl radicals (-BuO) in the presence of Cu(II).

-

Acyl radical formation: The -BuO abstracts a hydrogen atom from 3-phenylpropanal, producing an acyl radical.

-

Coordination complex: Cu(II) coordinates to the nitrogen atom of 8-hydroxyquinoline, forming a chelated intermediate.

-

Radical coupling: The acyl radical reacts with the coordinated phenol, followed by reductive elimination to yield the ester and regenerate Cu(I).

-

Catalyst reoxidation: Cu(I) is reoxidized to Cu(II) by TBHP, sustaining the catalytic cycle.

Key evidence supporting the mechanism:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume